3-Methyl-3-pentenyl salicylate
Description
3-Methyl-3-pentenyl salicylate is a salicylic acid ester derivative characterized by a branched alkenyl chain (3-methyl-3-pentenyl group) attached to the hydroxyl group of salicylic acid. Salicylate esters are widely used in pharmaceuticals, cosmetics, and industrial applications due to their anti-inflammatory, UV-absorbing, and polymer-stabilizing properties .
Properties
CAS No. |
65416-15-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[(E)-3-methylpent-3-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-10(2)8-9-16-13(15)11-6-4-5-7-12(11)14/h3-7,14H,8-9H2,1-2H3/b10-3+ |
InChI Key |
DUVODKYLTOFNJW-XCVCLJGOSA-N |
Isomeric SMILES |
C/C=C(\C)/CCOC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CC=C(C)CCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-pentenyl salicylate typically involves the esterification of salicylic acid with 3-methyl-3-penten-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-pentenyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
3-Methyl-3-pentenyl salicylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and topical applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methyl-3-pentenyl salicylate involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain pathways . This mechanism is similar to other salicylates, making it effective as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Salicylate esters vary in their alkyl/aryl substituents, which influence solubility, stability, and bioactivity. Key compounds for comparison include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3-Methyl-3-pentenyl salicylate | C₁₃H₁₆O₃ | 220.26 | Branched alkenyl chain (C₅H₉) |
| Methyl salicylate | C₈H₈O₃ | 152.15 | Methyl ester; simplest salicylate |
| Hexyl salicylate | C₁₃H₁₈O₃ | 222.28 | Linear hexyl chain |
| Isoamyl salicylate | C₁₂H₁₆O₃ | 208.25 | Branched isoamyl group (C₅H₁₁) |
| Benzyl salicylate | C₁₄H₁₂O₃ | 228.24 | Aromatic benzyl group |
| Tridecyl salicylate | C₁₉H₃₀O₃ | 306.44 | Long-chain tridecyl group |
| p-tert-Butylphenyl salicylate | C₁₇H₁₈O₃ | 270.33 | Bulky tert-butylphenyl group |
Key Observations :
- Branching vs. Linearity : Branched chains (e.g., isoamyl, 3-methyl-3-pentenyl) enhance lipid solubility and reduce crystallization compared to linear analogs like hexyl salicylate .
- Aromatic vs.
- Functionality: Derivatives like pentaerythritol tetrasalicylate (PT) with multiple salicylate groups improve polymer crosslinking in dental sealers, reducing water absorption compared to monoesters like butyleneglycol disalicylate (BD) .
Physicochemical Properties
*Estimated based on structural analogs.
Key Findings :
- Lipophilicity : Longer alkyl chains (e.g., tridecyl) and branching increase LogP, enhancing penetration in lipid-rich environments but reducing water solubility .
- UV Stabilization : Bulky groups (e.g., tert-butylphenyl) improve UV absorption efficiency, making p-tert-butylphenyl salicylate a commercial UV stabilizer .
Enzyme Inhibition and Antimicrobial Effects
- Salicylate derivatives inhibit enzymes like methionine aminopeptidase (MetAP) in E. coli, with potency dependent on hydroxyl and carboxyl group positioning. For example, replacing a hydroxyl group with a carboxyl group maintains antibacterial activity .
- This compound likely shares this mechanism but may exhibit altered potency due to steric effects from its branched chain .
Toxicity and Sensitization
- Read-Across Toxicity : Isoamyl and amyl salicylate are used as read-across analogs for hexyl salicylate in toxicity assessments due to structural similarity .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-methyl-3-pentenyl salicylate in plant or biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile salicylate derivatives due to high sensitivity and specificity. For non-volatile matrices, reverse-phase HPLC coupled with UV detection (λ = 300–310 nm) is recommended, with calibration using synthetic standards . Sample preparation often involves liquid-liquid extraction (e.g., ethyl acetate for plant tissues) and derivatization if necessary. Validate methods with spike-and-recovery experiments to account for matrix effects .
Q. How does the structural configuration of this compound influence its stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or GC-MS. The ester group’s susceptibility to hydrolysis is pH-dependent, with alkaline conditions accelerating cleavage. The pentenyl chain may introduce steric hindrance, potentially reducing hydrolysis rates compared to methyl salicylate .
Q. What are the primary synthetic routes for this compound, and how do reaction conditions impact yield?
- Methodology : Two common approaches:
- Transesterification : React salicylic acid with 3-methyl-3-pentenol under acid catalysis (e.g., H₂SO₄). Optimize molar ratios (1:2 to 1:5) and temperature (80–120°C) to maximize esterification .
- Direct esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) in anhydrous solvents (e.g., THF). Monitor reaction progress via TLC or FTIR for ester peak (∼1700 cm⁻¹) .
Advanced Research Questions
Q. How do rootstock genotypes and irrigation regimes affect the biosynthesis of this compound in hybrid grapevines?
- Methodology : Conduct a factorial design field trial with multiple rootstocks (e.g., Vitis riparia vs. V. rupestris) and irrigation levels (e.g., 50% vs. 100% ET₀). Quantify salicylate levels in berries using GC-MS and correlate with transcriptomic data (RNA-seq) of phenylpropanoid pathway genes (e.g., PAL, COMT) . Use PCA to identify environmental vs. genetic drivers of variation .
Q. What enzymatic mechanisms govern the metabolism of this compound in mammalian systems, and how do they compare to methyl salicylate?
- Methodology : Perform in vitro assays with liver microsomes or recombinant esterases (e.g., CES1/CES2). Monitor metabolite formation (salicylic acid, 3-methyl-3-pentanol) via LC-MS. Compare kinetic parameters (Km, Vmax) with methyl salicylate controls. Use molecular docking to assess substrate-enzyme binding affinities .
Q. Can this compound modulate stomatal closure in plants under drought stress, and what signaling pathways are involved?
- Methodology : Apply the compound to Arabidopsis or tomato leaf epidermal peels and measure stomatal aperture under light/dark cycles. Use mutants deficient in salicylic acid (SA) signaling (npr1, sid2) or jasmonate pathways (coi1) to delineate crosstalk. Quantify reactive oxygen species (ROS) and abscisic acid (ABA) levels via fluorescence probes and ELISA .
Data Contradiction Analysis
Q. Conflicting reports exist on the allelopathic effects of this compound: How can experimental variables be standardized?
- Resolution : Discrepancies may arise from differences in bioassay systems (e.g., soil vs. hydroponics) or compound purity. Standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
